molecular formula C9H11ClN2O B2923366 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride CAS No. 2197052-75-6

6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride

Numéro de catalogue B2923366
Numéro CAS: 2197052-75-6
Poids moléculaire: 198.65
Clé InChI: FYBXKJCBZZNSJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride is a chemical compound that has been studied for its potential use in the treatment of Alzheimer’s disease . The compound is based on the molecular skeleton of 6-amino-1,2-dihydroisoquinolin-3(4H)-one .


Synthesis Analysis

The synthesis of 6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride and its derivatives has been described in the literature . The design of these compounds was based on the molecular skeleton of 6-amino-1,2-dihydroisoquinolin-3(4H)-one, which was generated from the 3D structures of compound (+)-(S)-dihydro-ar-tumerone and (−)-gallocatechin gallate .


Molecular Structure Analysis

The molecular structure of 6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride is based on the molecular skeleton of 6-amino-1,2-dihydroisoquinolin-3(4H)-one . This structure was generated from the 3D structures of compound (+)-(S)-dihydro-ar-tumerone and (−)-gallocatechin gallate .

Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

One of the prominent applications of 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride is in the treatment of Alzheimer’s disease (AD) . This compound has been evaluated as a dual inhibitor for acetylcholinesterase (AChE) and β-secretase (BACE 1) . These enzymes are significant in the progression of Alzheimer’s disease, and inhibitors that can target both have the potential to be more effective in treating this condition. The compound’s ability to scavenge hydrogen peroxide also suggests it could help reduce reactive oxygen species (ROS) in the brain of AD patients, which is beneficial since oxidative stress is a factor in Alzheimer’s disease progression .

Neuroprotective Agent

The neuroprotective properties of 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride make it a candidate for protecting neurons against various types of damage. By inhibiting enzymes like AChE and BACE 1, it may help preserve cholinergic neurons in the central nervous system, which are crucial for cognitive function and are affected in neurodegenerative diseases such as AD .

Antioxidant Activity

This compound exhibits antioxidant activity, particularly in scavenging hydrogen peroxide . This activity is essential in combating oxidative stress, which is implicated in the pathogenesis of several chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Multi-Target-Directed Ligand (MTDL) Approach

The multi-target-directed ligand approach is a strategy used in drug design to develop multifunctional agents that can interact with multiple targets simultaneously. 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride serves as a scaffold for creating new derivatives that can act as dual inhibitors for AChE and BACE 1, exemplifying the MTDL approach in medicinal chemistry .

Molecular Biology Research

In molecular biology, this compound’s structure can be used to understand the interaction between small molecules and enzymes. It serves as a model for studying the binding affinities and inhibitory mechanisms of potential therapeutic agents against targets like AChE and BACE 1 .

Drug Development

The compound’s role in drug development is significant, especially in the context of designing drugs for complex diseases like Alzheimer’s, where a single-target approach may not be effective. Its dual inhibitory action provides a foundation for developing drugs with a broader therapeutic impact .

Mécanisme D'action

Target of Action

The compound 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride primarily targets Acetylcholinesterase (AChE) and β-Secretase (BACE 1) . These enzymes play crucial roles in the progression of Alzheimer’s disease (AD). AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine (ACh), while BACE 1 is responsible for the production of amyloid-β peptides, which accumulate abnormally in AD.

Mode of Action

This compound acts as a dual inhibitor of AChE and BACE 1 . By inhibiting these enzymes, it interferes with the breakdown of acetylcholine and the production of amyloid-β peptides. This dual inhibition approach can potentially slow down the progression of AD.

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. This can help alleviate the cognitive symptoms of AD. On the other hand, the inhibition of BACE 1 can reduce the production of amyloid-β peptides, thereby slowing down the formation of amyloid plaques, a hallmark of AD .

Result of Action

The compound’s action results in enhanced cholinergic transmission and reduced amyloid plaque formation, which can potentially slow down the progression of AD and alleviate its symptoms . Furthermore, it also exhibits hydrogen peroxide scavenging activity, which could help to reduce the reactive oxygen species (ROS) in the brain of AD patients .

Orientations Futures

The study of 6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride and its derivatives as potential treatments for Alzheimer’s disease is a promising area of research . The multitarget-directed ligand (MTDL) approach has been increasingly investigated by many researchers, which have designed a lot of various compounds aiming to different targets by making use of this approach . This approach could lead to the development of more effective treatments for Alzheimer’s disease in the future.

Propriétés

IUPAC Name

6-amino-2,4-dihydro-1H-isoquinolin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-8-2-1-6-5-11-9(12)4-7(6)3-8;/h1-3H,4-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBXKJCBZZNSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.